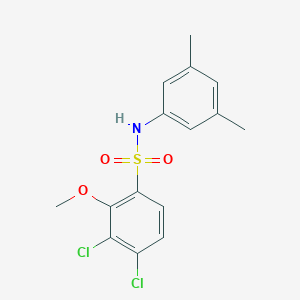
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of chloride channels and has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology.
作用機序
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to the channel pore and blocking chloride ion flux. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, and its mechanism of action is thought to involve binding to a conserved site in the channel pore. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit other ion channels and transporters, including sodium channels, potassium channels, and the Na+/K+ ATPase.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit chloride transport in various tissues, including the kidney, lung, and intestine. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the Na+/K+ ATPase, leading to an increase in intracellular sodium and a decrease in intracellular potassium. These effects have been implicated in the pathophysiology of diseases such as hypertension and cystic fibrosis.
実験室実験の利点と制限
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of these channels in cellular physiology and pathophysiology. However, its potency and selectivity can also be a limitation, as it may inhibit other ion channels and transporters. Additionally, 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels, which could be used to investigate the role of specific chloride channels in cellular physiology and pathophysiology. Another area of interest is the development of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide derivatives with improved pharmacokinetic properties, which could be used in animal models of disease. Finally, there is interest in investigating the role of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide and other chloride channel inhibitors in the treatment of diseases such as cystic fibrosis and hypertension.
合成法
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
科学的研究の応用
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been used to investigate the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
特性
製品名 |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H15Cl2NO3S |
分子量 |
360.3 g/mol |
IUPAC名 |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-6-10(2)8-11(7-9)18-22(19,20)13-5-4-12(16)14(17)15(13)21-3/h4-8,18H,1-3H3 |
InChIキー |
RFVKRKKGIBGSQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)




